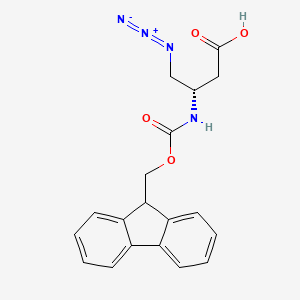

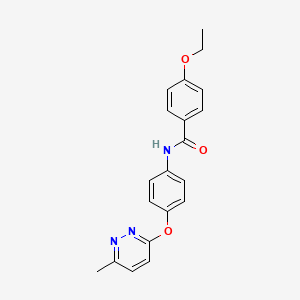

(S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The Fmoc group is a common amino protecting group, usually existing in the form of FMOC-CL . One of the main advantages of the Fmoc protecting group is its extreme stability to acid, allowing the removal of Boc and benzyl protections in its presence . Another advantage of Fmoc is that it can be easily removed by simple amines without hydrolysis, releasing the protected amine as a free base .

Molecular Structure Analysis

The Fmoc group generally exists in the form of FMOC-CL . It is extremely stable to acid, which allows the removal of Boc and benzyl protections in its presence . It can be easily removed by simple amines without hydrolysis, releasing the protected amine as a free base .Chemical Reactions Analysis

In general, Fmoc is stable to reduction, but in some cases, it can be removed with H2/Pd-C in AcOH and MeOH . The Fmoc protecting group can be used in combination with acid-labile protecting groups for liquid-phase and solid-phase peptide synthesis .Physical and Chemical Properties Analysis

The Fmoc group is a common amino protecting group, usually existing in the form of FMOC-CL . It is extremely stable to acid, which allows the removal of Boc and benzyl protections in its presence .科学的研究の応用

1. Solid-Phase Synthesis Applications

Fmoc-L-Dbu(N3)-OH is widely used in solid-phase synthesis. A study by Newcomb et al. (1998) highlighted its use in measuring the loading of functional groups on solid supports, finding that DBU may be superior to piperidine for quantitative analysis by UV in this context (Newcomb et al., 1998). Similarly, Lehmann et al. (1989) described the efficient synthesis of oligoribonucleotides using Fmoc for 5'-hydroxyl protection, demonstrating its utility in nucleic acid synthesis (Lehmann et al., 1989).

2. Peptide Synthesis and Deprotection

In peptide chemistry, Fmoc-L-Dbu(N3)-OH plays a critical role. Sheppeck et al. (2000) developed a simple reagent system using catalytic DBU to facilitate solution-phase deprotection of Fmoc-protected amines, highlighting its efficiency and scalability (Sheppeck et al., 2000). Another study by Ralhan et al. (2015) reported an efficient Fmoc-deprotection solution containing piperazine and DBU for solid-phase peptide synthesis, emphasizing its speed and effectiveness (Ralhan et al., 2015).

3. Hydrogel and Nanoassembly Applications

Fmoc-L-Dbu(N3)-OH is also instrumental in the formation of hydrogels and nanoassemblies. Roy and Banerjee (2011) discussed its use in forming efficient, stable, and transparent hydrogels, which were then utilized to prepare and stabilize fluorescent silver nanoclusters (Roy & Banerjee, 2011). Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-functionalized amino acids, highlighting their potential in biomedical materials (Schnaider et al., 2019).

作用機序

特性

IUPAC Name |

(3S)-4-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c20-23-21-10-12(9-18(24)25)22-19(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,26)(H,24,25)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIMZMLVZIUHAV-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2948028.png)

![2-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2948029.png)

![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(phenyl)methyl]phosphonate](/img/structure/B2948035.png)

![N-[(2-chlorophenyl)methyl]-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2948036.png)

![N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2948039.png)

![2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole](/img/structure/B2948041.png)

![N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2948042.png)

![1-(4-bromobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2948045.png)

![N-(5-chloro-2-methoxyphenyl)-2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2948047.png)

![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)